molecular formula C14H11NO3S2 B051806 4-Cyano-3-(4-methoxyphenyl)-5-(methylthio)thiophene-2-carboxylic acid CAS No. 116493-07-3

4-Cyano-3-(4-methoxyphenyl)-5-(methylthio)thiophene-2-carboxylic acid

Cat. No.: B051806
CAS No.: 116493-07-3
M. Wt: 305.4 g/mol
InChI Key: CGHMBDXBFGRSNF-UHFFFAOYSA-N
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Description

4-Cyano-3-(4-methoxyphenyl)-5-(methylthio)thiophene-2-carboxylic acid is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This specific compound is characterized by the presence of a cyano group, a methoxyphenyl group, and a methylthio group attached to the thiophene ring, along with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-3-(4-methoxyphenyl)-5-(methylthio)thiophene-2-carboxylic acid can be achieved through a multi-step process involving the following key steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur in the presence of a base.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of the methoxyphenyl group is coupled with a halogenated thiophene intermediate.

    Addition of the Methylthio Group: The methylthio group can be added via a nucleophilic substitution reaction, where a thiolate anion reacts with a suitable leaving group on the thiophene ring.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, such as the Kolbe-Schmitt reaction, where the thiophene intermediate is treated with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated purification techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-3-(4-methoxyphenyl)-5-(methylthio)thiophene-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation, ethanol, and tetrahydrofuran.

    Substitution: Sodium methoxide, dimethyl sulfoxide, and various nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

4-Cyano-3-(4-methoxyphenyl)-5-(methylthio)thiophene-2-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structural features make it suitable for the development of organic semiconductors and conductive polymers.

    Biological Studies: It can be used as a probe molecule to study enzyme interactions and metabolic pathways.

    Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Cyano-3-(4-methoxyphenyl)-5-(methylthio)thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of the cyano, methoxyphenyl, and methylthio groups can influence the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    4-Cyano-3-(4-hydroxyphenyl)-5-(methylthio)thiophene-2-carboxylic acid: Similar structure but with a hydroxy group instead of a methoxy group.

    4-Cyano-3-(4-methoxyphenyl)-5-(ethylthio)thiophene-2-carboxylic acid: Similar structure but with an ethylthio group instead of a methylthio group.

    4-Cyano-3-(4-methoxyphenyl)-5-(methylsulfonyl)thiophene-2-carboxylic acid: Similar structure but with a methylsulfonyl group instead of a methylthio group.

Uniqueness

The unique combination of the cyano, methoxyphenyl, and methylthio groups in 4-Cyano-3-(4-methoxyphenyl)-5-(methylthio)thiophene-2-carboxylic acid imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its structural features allow for diverse chemical modifications and interactions, enhancing its versatility in research and industrial contexts.

Properties

IUPAC Name

4-cyano-3-(4-methoxyphenyl)-5-methylsulfanylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3S2/c1-18-9-5-3-8(4-6-9)11-10(7-15)14(19-2)20-12(11)13(16)17/h3-6H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGHMBDXBFGRSNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SC(=C2C#N)SC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370987
Record name 4-Cyano-3-(4-methoxyphenyl)-5-(methylsulfanyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116493-07-3
Record name 4-Cyano-3-(4-methoxyphenyl)-5-(methylsulfanyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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